Product packaging for Dubinidine(Cat. No.:CAS No. 22964-77-8)

Dubinidine

Cat. No.: B000032
CAS No.: 22964-77-8
M. Wt: 275.30 g/mol
InChI Key: NETGEQWGGLFVRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dubinidine (CAS: 22964-77-8) is a quinoline alkaloid with the molecular formula C₁₅H₁₇NO₄ and a molecular weight of 275.3 g/mol . It is isolated from plants of the Haplophyllum genus, including H. dubium, H. foliosum, and H. perforatum, as well as Dictamnus angustifolius . Structurally, this compound is characterized as a 4-methoxy-α,β-dihydrofuran quinoline derivative with a branched side chain . Key physicochemical properties include a melting point of 127–128°C, optical rotation [α]D = -62.95° (in ethanol), and solubility in mineral acids and alcohols .

Pharmacologically, this compound exhibits anticonvulsant activity, suppressing motor activity in rodents at doses of 150–400 mg/kg and enhancing the hypnotic effects of ethanol, ether, and barbiturates . Its toxicity profile includes an intraperitoneal LD₅₀ of 855 mg/kg in mice .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H17NO4 B000032 Dubinidine CAS No. 22964-77-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methoxy-2,3-dihydrofuro[2,3-b]quinolin-2-yl)propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-15(18,8-17)12-7-10-13(19-2)9-5-3-4-6-11(9)16-14(10)20-12/h3-6,12,17-18H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NETGEQWGGLFVRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(C1CC2=C(C3=CC=CC=C3N=C2O1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30331995
Record name Dubinidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30331995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22964-77-8
Record name 2-(2,3-Dihydro-4-methoxyfuro[2,3-b]quinolin-2-yl)-1,2-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22964-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dubinidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30331995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Metal-Free Intramolecular Cyclization and Oxidation

A contemporary approach involves a two-step metal-free synthesis starting from dihydroquinolin-4-one precursors (Figure 1). This method, adapted from Graveoline and Dubamine syntheses, employs intramolecular cyclization followed by oxidative aromatization. Key steps include:

  • Step 1 : N-Methylation of dihydroquinolin-4-ones using methyl iodide (CH₃I) in dimethylformamide (DMF) at 190°C for 2 hours, achieving quantitative conversion.

  • Step 2 : Oxidative C-C bond formation with p-chloranil in refluxing DMF, yielding this compound analogues in 61–94% efficiency.

Optimization Insights :

  • Solvent selection critically impacts reaction outcomes. Substituting p-dioxane with DMF reduced side reactions and improved yields from 8% to 61% under identical conditions.

  • Excess CH₃I (5.0 equivalents) ensures complete N-methylation, minimizing residual starting material.

Table 1: Comparative Analysis of Oxidative Conditions

OxidantSolventTemperatureTime (h)Yield (%)
p-chloranilDCMReflux248
p-chloranilDMFReflux261

Oxidative Dehydrogenation of Tetrahydroquinoline Intermediates

Alternative routes leverage oxidative dehydrogenation protocols to access this compound’s aromatic core. A metal-free system using iodine (I₂) and hydrogen peroxide (H₂O₂) in dimethyl sulfoxide (DMSO) achieves chemoselective aromatization:

  • Mechanism : Sequential N-iodination and dehydroiodination of tetrahydroquinoline intermediates generate imine species, which undergo further oxidation to yield this compound.

  • Advantages : Avoids transition-metal catalysts, reducing purification demands. Reactions proceed at ambient temperature with 70–85% yields for analogous quinoline systems.

Challenges :

  • Strict stoichiometric control of I₂ and H₂O₂ is required to prevent over-oxidation.

  • DMSO acts as both solvent and oxidant, complicating large-scale applications due to viscosity and cost.

Reaction Optimization and Mechanistic Considerations

Solvent and Temperature Effects

Optimal solvent systems balance polarity and boiling points to facilitate both cyclization and oxidation:

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance intermediate solubility and stabilize transition states during N-methylation.

  • Elevated temperatures (190°C) accelerate ring closure but risk decomposition if exceeding 200°C.

Table 2: Solvent Performance in N-Methylation

SolventDielectric ConstantBoiling Point (°C)Conversion (%)
p-dioxane2.210140
DMF36.7153100

Oxidant Selection and Stoichiometry

The choice of oxidant dictates both efficiency and byproduct formation:

  • p-Chloranil : Preferred for high-yielding aromatization (61–94%) but generates chlorinated waste.

  • Iodine/H₂O₂ : Eco-friendly alternative producing water-soluble byproducts, though yields lag by 15–20% compared to p-chloranil.

Trade-offs :

  • p-Chloranil : Superior yields vs. environmental concerns.

  • I₂/H₂O₂ : Greener profile but requires precise stoichiometry.

Industrial-Scale Production Challenges

Cost-Benefit Analysis of Synthetic Routes

ParameterMetal-Free RouteOxidative DehydrogenationMicrowave Synthesis
Raw Material CostModerateLowHigh
Energy ConsumptionHighModerateLow
Yield61–94%70–85%50% (projected)

Key Barriers :

  • Metal-free route : High DMF usage raises waste disposal costs.

  • Microwave synthesis : Capital expenditure for specialized equipment limits adoption.

Purification and Byproduct Management

  • Chromatography : Essential for isolating this compound from regioisomers but impractical industrially.

  • Crystallization : Solvent screening (e.g., methanol/water mixtures) improves recovery rates to 75–80% .

Chemical Reactions Analysis

Types of Reactions

Dubinidine undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the oxidation of this compound by periodic acid results in the formation of gem-diols and aldehydes .

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dubinidine has been studied for its various pharmacological properties. It exhibits sedative, hypnotic, analgesic, anticonvulsive, and estrogenic actions . These properties make it a compound of interest in the fields of chemistry, biology, medicine, and industry. For example, quinoline derivatives, including this compound, are used as spasmolytics, local anesthetics, analgesics, sedatives, antioxidants, antiarrhythmics, and antimalarial drugs .

Mechanism of Action

The mechanism of action of dubinidine involves its interaction with various molecular targets and pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of this compound and Related Compounds

Compound CAS Molecular Formula Structural Features Source Plants
This compound 22964-77-8 C₁₅H₁₇NO₄ 4-Methoxy-α,β-dihydrofuran quinoline derivative Haplophyllum dubium, Dictamnus angustifolius
iso-Dubinidine 29887-55-6 C₁₅H₁₇NO₄ 5H-Pyrano[3,2-c]quinolin-5-one derivative Synthetic/plant sources
Skimmianine N/A C₁₄H₁₃NO₄ Furoquinoline with methoxy groups Fagara, Zanthoxylum
Foliosidine N/A C₁₆H₁₉NO₄ Quinoline with cardiac activity Haplophyllum foliosum
Dubinine N/A C₁₅H₁₇NO₄ Structural isomer of this compound; dihydrofuran ring variant Haplophyllum spp.

Key Structural Insights :

  • Iso-Dubinidine shares this compound’s molecular formula but differs in ring arrangement (pyrano-quinoline vs. dihydrofuran-quinoline) .
  • Dubinine is a structural isomer of this compound, with variations in the dihydrofuran ring confirmed via mass spectrometry and NMR .
  • Skimmianine and foliosidine lack the branched side chain of this compound, contributing to divergent bioactivities .

Pharmacological and Functional Comparison

Table 2: Pharmacological Profiles of this compound and Analogues

Compound Key Pharmacological Activities Toxicity (LD₅₀)
This compound - Anticonvulsant (150–200 mg/kg in mice)
- Motor activity suppression
- Hypnotic synergy
855 mg/kg (IP, mice)
Skimmianine - Sedative
- Hypothermic
- Antimicrobial (via iron complex)
Not reported
Foliosidine - Antiarrhythmic (cardiac) Not reported
Dubinine - Structurally similar to this compound; overlapping sedative properties (inferred) Not reported

Mechanistic Insights :

  • This compound’s anticonvulsant effects may arise from its interaction with GABAergic pathways, as it potentiates barbiturate activity .
  • Skimmianine’s sedative properties are attributed to its furoquinoline core, while its iron complex enhances antimicrobial activity .

Biological Activity

Dubinidine is a pyridine alkaloid derived from plants within the Rutaceae family. It is primarily recognized for its anticonvulsant properties , which have been observed in various preclinical studies. The compound has garnered interest due to its neuropharmacological effects, including the modulation of motor activity and interaction with central nervous system (CNS) neurotransmitter systems.

  • Molecular Formula : C₁₅H₁₇NO
  • Molecular Weight : 275.3 g/mol
  • CAS Number : 22964-77-8
  • Melting Point : 127-128 °C
  • Solubility : Soluble in mineral acids and alcohol

Biological Activity

This compound exhibits a range of biological activities, particularly in the context of CNS effects. It has been shown to:

  • Depress motor activity : At doses ranging from 150 to 200 mg/kg, this compound significantly reduces the orientation response in mice, indicating its potential as a CNS depressant .
  • Enhance effects of sedatives : The compound enhances the effects of alcohol, ether, and barbiturates, suggesting a synergistic interaction with other CNS depressants .

The precise mechanism of action for this compound remains under investigation. However, it is believed to interact with various neurotransmitter systems, potentially influencing:

  • Acetylcholine receptors : Similar to other pyridine alkaloids, this compound may modulate nicotinic acetylcholine receptors (nAChRs), which play a crucial role in neurotransmission and cognitive functions.
  • Dopaminergic pathways : By affecting dopamine release in the brain, this compound may influence mood and behavior.

Research Findings

Recent studies have explored the pharmacological profile of this compound and its potential therapeutic applications. Key findings include:

  • Anticonvulsant Effects : In animal models, this compound has demonstrated significant anticonvulsant activity, making it a candidate for further exploration in epilepsy treatment.
  • CNS Depression : The compound's ability to depress motor activity suggests potential risks when used alongside other CNS depressants, necessitating careful dosage considerations .

Comparative Biological Activity Table

CompoundActivity TypeEffective Dose (mg/kg)Mechanism
This compoundAnticonvulsant150-200nAChR modulation
AnatabineCognitive enhancement0.74α7-nAChR agonist
SanguinarineAntibacterialVariesInhibits glucose transport
EudesminGermicidal>50Cytotoxic against fungi

Q & A

Q. How is the molecular structure of Dubinidine confirmed experimentally?

this compound's structure is confirmed through a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and ultraviolet (UV) spectral analysis. For example, Bessonova et al. (1969) revised its structure as a 4-methoxy-α,β-dihydrofuranquinoline derivative using NMR to identify substituents and MS to analyze fragmentation patterns caused by the branched dihydrofuran side chain . X-ray crystallography or comparative analysis with synthetic analogs may further validate structural assignments.

Q. What analytical techniques are used to characterize this compound's purity and stability?

High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) are standard for purity assessment. Stability studies under varying pH or temperature conditions require spectroscopic monitoring (e.g., UV-Vis for degradation products) and thermal analysis (e.g., thermogravimetric analysis). For example, pyrolysis studies of this compound methiodides via electron-impact mass spectrometry reveal decomposition pathways under high temperatures .

Q. What synthetic routes are documented for this compound derivatives?

Synthesis typically involves quaternization reactions (e.g., methiodide formation) and dihydrofuran ring modifications. Alkaline treatments (e.g., aqueous ammonia) induce ring-opening, while pyridine mediates dequaternization, as shown in Bessonova et al. (1993) . Reaction conditions (temperature, solvent) must be optimized to avoid side products.

Advanced Research Questions

Q. How do dihydrofuran ring dynamics influence this compound's reactivity in alkaline media?

The dihydrofuran ring's strain and substituent orientation dictate its susceptibility to nucleophilic attack. Bessonova et al. (1993) demonstrated that dilute aqueous ammonia opens the ring, forming linear intermediates, while pyridine facilitates dequaternization without ring cleavage . Kinetic studies using proton NMR can track reaction progress and intermediate stability.

Q. How can researchers resolve contradictions in spectroscopic data when analyzing this compound derivatives?

Contradictions often arise from isomerism or impurities. Cross-validation with multiple techniques (e.g., NMR, MS, X-ray) is critical. For instance, conflicting UV spectra in early studies were resolved by isolating pure isomers and re-analyzing fragmentation patterns . Computational modeling (DFT) may also reconcile spectral anomalies by predicting electronic transitions.

Q. What methodologies are recommended for comparative studies of this compound with structurally similar alkaloids?

Comparative studies should include:

  • Structural alignment : Overlay NMR/spectral data to identify functional group differences.
  • Bioactivity assays : Compare pharmacological profiles (e.g., receptor binding) using standardized cell-based models.
  • Computational docking : Predict interactions with biological targets based on substituent effects .

Q. How can experimental reproducibility be ensured in this compound research?

Reproducibility requires:

  • Detailed protocols : Document reaction conditions (e.g., solvent purity, temperature gradients) .
  • Supplementary data : Provide raw spectral files, chromatograms, and crystallographic data in supporting information .
  • Independent validation : Collaborate with external labs to replicate key findings, especially for novel derivatives.

Methodological Guidelines

What criteria define a robust research question for this compound studies?

A strong question should be:

  • FINER : Feasible, Interesting, Novel, Ethical, and Relevant .
  • PICO-aligned : Define Population (compound class), Intervention (synthetic modification), Comparison (analogs), and Outcome (bioactivity/stability) .
  • Hypothesis-driven : Example: "Does α-substitution enhance this compound's metabolic stability compared to β-substitution?"

Q. How should researchers address gaps in historical this compound literature?

  • Systematic reviews : Aggregate data from pre-1990s studies (e.g., Soviet-era journals) and modern analyses .
  • Meta-analysis : Statistically reconcile conflicting results (e.g., bioactivity variations due to extraction methods).

Q. What are best practices for reporting this compound research findings?

  • Structured abstracts : Highlight objectives, methods, and novel conclusions.
  • Data transparency : Share synthetic procedures, spectral assignments, and negative results to avoid publication bias .
  • Critical discussion : Contrast results with prior work (e.g., Sidyakin et al., 1962 vs. Robertson, 1963) and propose mechanistic explanations for discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dubinidine
Reactant of Route 2
Dubinidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.